molecular formula C23H29N3O2 B2686395 2-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2309539-45-3

2-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2686395
CAS No.: 2309539-45-3
M. Wt: 379.504
InChI Key: NIXFATYZVJSFTG-UHFFFAOYSA-N
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Description

2-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a piperidine ring and a cinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects .

Properties

IUPAC Name

2-[[1-(3-phenylpropanoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-22(11-10-18-6-2-1-3-7-18)25-14-12-19(13-15-25)17-26-23(28)16-20-8-4-5-9-21(20)24-26/h1-3,6-7,16,19H,4-5,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXFATYZVJSFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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